molecular formula C20H14Cl2N2O2S B284864 3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B284864
M. Wt: 417.3 g/mol
InChI Key: QOVWCLLIQBQVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as DCM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit promising anticancer, antiviral, and antibacterial activities. In material science, 3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been used as a building block for the synthesis of novel organic semiconductors with potential applications in electronic devices. In organic electronics, 3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and solar cells.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. For example, 3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has also been found to inhibit the activity of protein kinase C, a signaling molecule that plays a role in various cellular processes, including cell proliferation and apoptosis.
Biochemical and physiological effects:
3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. For example, 3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity in normal cells. 3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has also been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is its versatility and ease of synthesis, which makes it a valuable tool for various laboratory experiments. However, 3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental conditions and safety precautions when working with 3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.

Future Directions

There are many potential future directions for research involving 3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, including the development of novel anticancer and antiviral drugs, the synthesis of new organic semiconductors for electronic devices, and the investigation of its potential therapeutic effects in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one and its potential side effects, as well as to optimize its synthesis and purification methods for various applications.

Synthesis Methods

3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzyl bromide with 4-methoxyphenylacetic acid, followed by cyclization with thiourea and subsequent oxidation. The purity and yield of 3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be improved through various purification techniques, such as column chromatography and recrystallization.

properties

Molecular Formula

C20H14Cl2N2O2S

Molecular Weight

417.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H14Cl2N2O2S/c1-26-14-5-3-13(4-6-14)15-10-27-19-18(15)20(25)24(11-23-19)9-12-2-7-16(21)17(22)8-12/h2-8,10-11H,9H2,1H3

InChI Key

QOVWCLLIQBQVLD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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